2,3-dihydroxy-N,N'-diphenylbutanediamide
Description
2,3-Dihydroxy-N,N'-diphenylbutanediamide is a tartaric acid diamide derivative characterized by two phenyl groups attached to the nitrogen atoms of the amide groups. This compound belongs to a broader class of diamides with applications ranging from materials science to biomedicine. Structurally, it features a central 2,3-dihydroxybutanediamide backbone, which confers stereochemical versatility and hydrogen-bonding capacity.
Properties
CAS No. |
4608-36-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22) |
InChI Key |
RMACBBOFZDWABJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Dependent Physicochemical Properties
The substituents on the nitrogen atoms significantly influence melting points, solubility, and stereochemical behavior. Key analogs include:
Key Observations :
- Alkyl Chains vs. Aromatic Groups : Long alkyl chains (e.g., octyl, octadecyl) increase hydrophobicity and lower melting points compared to aromatic substituents. For example, the dioctyl derivative melts at 172–174°C , while the diphenyl variant (hypothetically) would likely exhibit higher thermal stability due to rigid π-π interactions.
- Stereochemistry : Isomer ratios (e.g., 86:14 in the dioctyl variant) influence packing efficiency and intermolecular interactions, critical for applications like drug delivery .
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